molecular formula C8H7BrN2 B2541742 4-(Bromomethyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0

4-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No. B2541742
CAS RN: 2168388-95-0
M. Wt: 211.062
InChI Key: QJFMURNHQINWEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves the trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals . Another method involves copper-catalyzed synthesis .


Molecular Structure Analysis

The molecular structure of 4-BMP and its derivatives has been studied using techniques like molecular docking . These studies provide insights into the structural properties of these compounds.


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 4-BMP belongs, have been identified as strategic compounds for optical applications . Their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .


Physical And Chemical Properties Analysis

4-BMP and its derivatives exhibit significant photophysical properties . The absorption and emission behaviors of these compounds can be improved by the presence of EDGs at position 7 on the fused ring .

Scientific Research Applications

Fluorescent Materials and Bio-Probes

Fluorescent molecules play a crucial role in studying intracellular processes, acting as chemosensors and aiding in the development of organic materials. The compound 4-(Bromomethyl)pyrazolo[1,5-a]pyridine (referred to as PPs) has been identified as a strategic fluorophore for optical applications. Here’s why:

    Stability: PPs (4a–g) exhibit properties comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G, making them suitable for various applications .

Extreme pH Stability

The photobleaching characteristics and stability of fluorescent compounds at extreme pH values are critical for their application as fluorescent materials and bio-probes .

Antitumor Activity

Molecular docking studies have revealed the antitumor activity of PPs. These compounds could potentially serve as novel agents in cancer therapy .

Cytotoxicity

Four synthesized pyrazole-fused compounds, including PPs, demonstrated in vitro cytotoxic activities comparable to the drug doxorubicin against cervical HeLa cancer cells and prostate DU 205 cancer cells .

Medicinal Chemistry and Photophysical Properties

PP derivatives belong to an extensive family of N-heterocyclic compounds with significant photophysical properties. They have attracted attention in material science and medicinal chemistry .

Safety and Hazards

4-BMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

The future directions for 4-BMP and its derivatives could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties make them promising candidates for optical applications .

properties

IUPAC Name

4-(bromomethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMURNHQINWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2168388-95-0
Record name 4-(bromomethyl)pyrazolo[1,5-a]pyridine
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